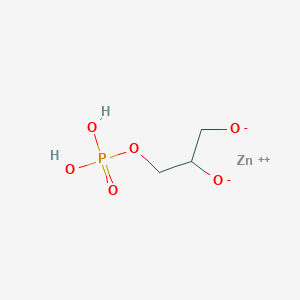

Zinc glycerol phosphate

Description

Structure

2D Structure

3D Structure of Parent

Propriétés

Numéro CAS |

1300-26-1 |

|---|---|

Formule moléculaire |

C3H7O6PZn |

Poids moléculaire |

235.4 g/mol |

Nom IUPAC |

zinc;2,3-dihydroxypropyl phosphate |

InChI |

InChI=1S/C3H9O6P.Zn/c4-1-3(5)2-9-10(6,7)8;/h3-5H,1-2H2,(H2,6,7,8);/q;+2/p-2 |

Clé InChI |

DQXVMBVYXZWEAR-UHFFFAOYSA-L |

SMILES |

C(C(COP(=O)(O)O)[O-])[O-].[Zn+2] |

SMILES canonique |

C(C(COP(=O)([O-])[O-])O)O.[Zn+2] |

Autres numéros CAS |

1300-26-1 |

Origine du produit |

United States |

Synthetic Methodologies and Preparation Strategies

Chemical Synthesis Approaches for Zinc Glycerol (B35011) Phosphate (B84403) and Analogues

Chemical synthesis provides a direct and controlled means of producing zinc glycerol phosphate and its analogues. These methods typically involve the reaction of a zinc source with a glycerol-based reactant under specific temperature and pressure conditions.

The most common chemical synthesis of zinc-glycerol complexes involves the reaction of a zinc precursor with glycerol. Various zinc compounds can be utilized, including zinc oxide (ZnO), zinc acetate (B1210297) (Zn(CH₃COO)₂), and zinc carbonate (ZnCO₃). google.com The reaction conditions, particularly temperature, play a crucial role in the formation and properties of the resulting product.

The synthesis of zinc glycerolate, a key intermediate, is often achieved by heating a mixture of zinc oxide and glycerol. google.com The reaction temperature can range from 120°C to as high as 260°C. google.comnih.gov Lower temperatures, between 15°C and 105°C, have also been employed, which can influence the crystalline structure of the product. google.com The use of different zinc precursors can affect the reaction yield and conditions. For instance, using zinc acetate with an excess of glycerol at 160°C for 6 hours resulted in a 34% yield, which increased to a quantitative yield at 220°C. google.com A similar reaction with zinc carbonate at 200°C yielded 79% of the product. google.com

The choice of precursor and reaction conditions can be summarized as follows:

| Zinc Precursor | Temperature Range (°C) | Notable Outcomes |

| Zinc Oxide (ZnO) | 120 - 260 | Commonly used, reaction proceeds slowly below 200°C and rapidly above 220°C. google.comnih.gov |

| Zinc Acetate | 160 - 220 | Yield is temperature-dependent, with higher temperatures favoring quantitative yields. google.com |

| Zinc Carbonate | ~200 | Provides a high yield of the product. google.com |

| Hydrozincite | Not specified | Allows for the production of very fine zinc glycerolate particles, typically less than 100 nanometers. google.com |

Zinc glycerolate is a significant intermediate in the synthesis of various zinc-containing compounds and has been studied as a catalyst in its own right. researchgate.net It is formed through the reaction of zinc carboxylates with glycerol, where the zinc carboxylates themselves are transformed into zinc glycerolate as the reaction progresses. researchgate.net The structure of zinc glycerolate is a layered arrangement which contributes to its catalytic and lubricating properties. researchgate.net

Research has also explored the in-situ formation of zinc glycerolate within porous materials like mesoporous silica. In this method, zinc acetate is first impregnated into the silica, followed by a reaction with glycerol to form zinc glycerolate within the pores of the support material. iaea.org This approach highlights the versatility of zinc glycerolate synthesis for creating composite materials with specific applications.

The stability of zinc-glycerol and zinc-glycerophosphate complexes in aqueous environments is a critical factor for their practical applications. Zinc glycerolate has been shown to be unstable in aqueous solutions, undergoing hydrolysis over time at room temperature. researchgate.net The presence of excess glycerol can minimize this hydrolysis. researchgate.net For instance, the inclusion of 30% to 60% glycerol in an aqueous solution can significantly reduce the degradation of the zinc glycerolate complex, even under heating at 80°C. researchgate.net

The interaction of zinc ions with phosphate groups in an aqueous solution is a complex process. The formation of various zinc hydroxo complexes can occur, and these may be kinetic intermediates in the transition to a solid precipitate, making them thermodynamically unstable. nih.gov The pH of the solution significantly influences the species of zinc ions present and their complexation behavior. nih.gov

Biocatalytic and Biotechnological Synthesis Pathways

Biocatalytic and biotechnological approaches offer environmentally friendly alternatives to chemical synthesis. These methods utilize enzymes and microbial systems to produce glycerol phosphate and facilitate its complexation with zinc.

The enzymatic production of glycerol phosphate is a well-established process. The key enzyme in this pathway is glycerol kinase, which catalyzes the phosphorylation of glycerol to form glycerol-3-phosphate. This reaction typically uses adenosine (B11128) triphosphate (ATP) as the phosphate donor. researchgate.netharvard.edu

The reaction can be summarized as: Glycerol + ATP → Glycerol-3-phosphate + ADP

Different sources of glycerol kinase have been studied, and the enzyme's activity is influenced by factors such as pH and the presence of cofactors. While the enzymatic synthesis of glycerol phosphate is efficient, the direct enzymatic synthesis of this compound in a single step has not been extensively documented. The process would likely involve a two-step approach: the enzymatic production of glycerol phosphate followed by a separate chemical complexation step with a zinc salt.

Microbial systems play a significant role in the solubilization of minerals, which is a crucial step for the formation of metal-organophosphate complexes in nature. frontiersin.orgresearchgate.netresearchgate.netmdpi.com Various bacteria and fungi are known to solubilize insoluble zinc and phosphate compounds, making these elements bioavailable. frontiersin.orgresearchgate.netmdpi.com

Mechanisms of Microbial Solubilization:

Organic Acid Production: Many microorganisms produce organic acids such as gluconic acid, which can chelate metal ions like zinc, thereby increasing their solubility. frontiersin.org

Proton Extrusion: The release of protons by microbial cells can lower the pH of the surrounding environment, leading to the dissolution of mineral phosphates and zinc compounds. frontiersin.org

Siderophore Secretion: Siderophores are high-affinity iron-chelating compounds that can also bind to other metals like zinc, facilitating their solubilization. frontiersin.org

These microbial processes can create an environment rich in soluble zinc and phosphate, which could theoretically lead to the formation of this compound if glycerol is also present. However, the direct synthesis of this compound by microbial fermentation has not been specifically reported. The existing research focuses on the broader context of nutrient cycling and bioremediation of organophosphorus compounds. oup.combbrc.innih.govoup.comepa.gov

Biological Activities and Cellular Responses in Vitro Research

Effects on Cellular Metabolism and Signaling Pathways

Zinc acts as an insulin mimetic, capable of activating cellular pathways that regulate glucose homeostasis. nih.gov Studies have demonstrated that zinc can stimulate glucose oxidation in both human and mouse skeletal muscle cells. nih.govresearchgate.net This insulin-like effect is achieved by activating key molecules involved in the insulin signaling cascade. nih.govnih.gov Zinc treatment has been shown to increase tyrosine phosphorylation of the insulin receptor β subunit and the phosphorylation of Akt, which is concomitant with enhanced glucose transport into cells, independent of insulin. nih.gov

The mechanism involves zinc's ability to inhibit protein tyrosine phosphatases, which leads to enhanced phosphorylation of the insulin receptor and subsequent activation of the signaling cascade. nih.gov Key proteins in this pathway that are phosphorylated or have increased expression in response to zinc include Akt, ERK1/2, and GSK-3β. nih.gov By activating these signaling molecules, zinc helps to maintain glucose homeostasis. nih.gov Zinc is essential for the synthesis, storage, crystallization, and secretion of insulin in pancreatic β-cells. researchgate.netnih.gov The pancreatic zinc transporter ZnT8, for instance, is critical for moving zinc into insulin secretory cells to facilitate insulin processing and packaging. researchgate.net

Table 1: Key Proteins in the Insulin Signaling Pathway Modulated by Zinc

| Protein Target | Effect of Zinc | Functional Outcome | References |

| Insulin Receptor (β subunit) | Increased Tyrosine Phosphorylation | Activation of the insulin signaling cascade | nih.gov |

| Akt (Protein Kinase B) | Increased Phosphorylation | Promotes glucose transport and cell survival | nih.govnih.gov |

| ERK1/2 (MAP Kinase) | Increased Expression/Phosphorylation | Mediates insulin responsiveness and cell growth | nih.gov |

| GSK-3β | Increased Phosphorylation (Inhibition) | Promotes glycogen synthesis and glucose transport | nih.gov |

| Protein Tyrosine Phosphatases (PTPs) | Inhibition | Enhances and prolongs insulin receptor signaling | nih.govresearchgate.net |

Zinc plays a significant role in the metabolism of both carbohydrates and lipids. nih.govnih.gov It is a critical component of over 300 metalloenzymes that participate in these metabolic processes. nih.gov Zinc is directly involved in carbohydrate metabolism through its role in the synthesis, storage, and release of insulin. nih.gov Zinc deficiency can disrupt energy production processes, and low blood levels of the element are associated with impaired lipid management, leading to increases in total cholesterol, triglycerides, and LDL cholesterol. nih.gov

Studies have shown that zinc supplementation can improve hepatic lipid metabolism. nih.gov In overweight individuals, zinc supplementation has been observed to significantly reduce blood levels of total cholesterol, LDL cholesterol, and triglycerides. nih.govnih.govresearchgate.net Some research also indicates that it may increase HDL cholesterol levels. nih.govnih.gov In animal models, oral zinc supplementation reversed the effects of a high-fat diet by reducing triglyceride levels and increasing HDL-C cholesterol levels. nih.gov Furthermore, high levels of zinc have been shown to alleviate glucose and lipid metabolic disorders by reducing glucose production, promoting glucose absorption, and reducing lipid deposition. acs.org

Zinc is a crucial element in the cellular antioxidant defense system, although it does not have physiological redox activity itself. nih.govmdpi.com Its protective role is executed through several mechanisms involving zinc-dependent enzymes and proteins. nih.govepa.gov Zinc is a structural component and cofactor for key antioxidant enzymes, most notably copper/zinc superoxide dismutase (Cu/Zn-SOD or SOD1). nih.govmdpi.com This enzyme catalyzes the conversion of superoxide radicals into hydrogen peroxide and molecular oxygen, a critical step in mitigating oxidative damage. nih.govmdpi.com

Additionally, zinc induces the synthesis of metallothioneins, which are cysteine-rich proteins that effectively sequester reactive oxygen species (ROS), including hydroxyl radicals. nih.govepa.gov Zinc can also inhibit the activity of pro-oxidant enzymes such as NADPH-Oxidase, which is a major source of cellular ROS. nih.govepa.gov By stabilizing cellular membranes and regulating transcription factors involved in the antioxidant response, zinc helps protect cells from oxidative damage to lipids, proteins, and DNA. nih.govmdpi.com

Cellular Responses to Zinc Glycerol (B35011) Phosphate-Related Compounds

In Gram-positive bacteria such as Streptococcus pyogenes (Group A Streptococcus, GAS), the cell wall contains complex glycopolymers that are fundamental to bacterial physiology and host-pathogen interactions. nih.govbiorxiv.orgwikipedia.orgmdpi.com One such glycopolymer is the Group A Carbohydrate (GAC), which consists of a polyrhamnose backbone with N-acetylglucosamine (GlcNAc) side chains. biorxiv.org

Recent research has identified a previously unknown modification to this structure: the attachment of glycerol phosphate (B84403) (GroP) to the GlcNAc side chains. nih.govbiorxiv.orgnih.gov This modification is carried out by a novel class of glycerol phosphate transferase, an enzyme encoded by the gene gacH. nih.govbiorxiv.orgnih.govbiorxiv.org The addition of the phosphate group from GroP confers a significant negative charge to the bacterial cell wall, which was previously thought to be absent in these specific streptococcal glycopolymers. biorxiv.orgbiorxiv.org

This glycerol phosphate modification has a direct impact on the bacterium's interaction with its environment, particularly its resistance to metal toxicity. nih.govbiorxiv.org Studies using transposon library screens identified that the gacH gene is responsible for conferring resistance to zinc. nih.govbiorxiv.orgnih.govbiorxiv.org Strains of S. pyogenes lacking a functional gacH gene, and therefore lacking the GroP modification on their cell wall, exhibit susceptibility to zinc toxicity. researchgate.net This finding demonstrates that the glycerol phosphate modification of the rhamnose polysaccharide is a crucial mechanism for protecting the bacterium from the antimicrobial effects of zinc poisoning, a defense strategy employed by the host immune system. nih.govnih.govoup.com

Impact on Bacterial Physiology and Virulence

Role of Glycerol Phosphate Transferases (e.g., GacH) in Bacterial Zinc Resistance

Recent research has identified the crucial role of specific enzymes in bacterial defense mechanisms against toxic levels of zinc. One such enzyme is GacH, a glycerol phosphate (GroP) transferase found in Streptococcus pyogenes. This bacterium is known to cause a variety of human infections. The cell wall of S. pyogenes contains a Group A Carbohydrate (GAC), which is a glycopolymer rich in rhamnose.

A key discovery has been the identification of a previously unknown modification of the GAC by glycerol phosphate. This modification involves the attachment of GroP to the N-acetylglucosamine side-chains of the GAC at the C6 hydroxyl group nih.gov. The enzyme responsible for this transfer is GacH.

Transposon library screens have demonstrated that the gacH gene is instrumental in providing resistance to zinc toxicity nih.gov. Neutrophils, a type of white blood cell, are known to utilize zinc poisoning as a mechanism to kill bacteria like S. pyogenes during phagocytosis. The presence and activity of GacH, by modifying the bacterial cell wall with glycerol phosphate, appear to be a counter-defense mechanism. This suggests that the glycerol phosphate modification of the cell wall glycopolymer plays a direct role in protecting the bacterium from the antimicrobial action of high zinc concentrations.

In addition to its role in zinc resistance, the gacH gene has also been implicated in the bacterium's susceptibility to the bactericidal enzyme human group IIA secreted phospholipase A2 nih.gov. This highlights the multifaceted role of this glycerol phosphate transferase in host-pathogen interactions.

Mechanisms of Zinc-Induced Toxicity in Microorganisms

While zinc is an essential micronutrient for bacteria, high concentrations are toxic. The antimicrobial properties of zinc are harnessed by the immune system as a defense mechanism nih.gov. Several mechanisms contribute to zinc-induced toxicity in microorganisms.

One primary mechanism is the competition with other essential metal ions. For instance, in Streptococcus pneumoniae, excess extracellular zinc can inhibit the uptake of manganese, an essential metal for the bacterium nih.gov. Zinc competes with manganese for binding to the solute binding protein PsaA, which is part of a transport system for manganese uptake. Although PsaA has a much higher affinity for manganese, high concentrations of zinc can effectively block manganese from binding, leading to manganese starvation in the bacterium. This starvation renders the bacteria more susceptible to oxidative stress and killing by immune cells nih.gov.

Another significant mechanism of zinc toxicity is the binding of zinc ions to noncognate proteins mdpi.com. This can lead to the disruption of essential biological functions by blocking protein thiols through mismetallation with other metals nih.gov. This non-specific binding can inactivate enzymes and disrupt cellular processes.

To counteract zinc toxicity, bacteria have evolved various resistance mechanisms. These include efflux systems that actively pump zinc out of the cell. Three major families of exporters are involved in this process: cation diffusion facilitator (CDF) proteins, Resistance-Nodulation-Division (RND) efflux pumps, and P-type ATPases nih.gov. Additionally, some bacteria can sequester zinc intracellularly or bind it extracellularly to prevent it from reaching toxic levels within the cytoplasm researchgate.netresearchgate.net.

The table below summarizes the key mechanisms of zinc toxicity and bacterial resistance.

| Mechanism of Zinc Toxicity | Description | Bacterial Resistance Strategy |

| Competition with Essential Metals | Excess zinc competes with other essential divalent cations, such as manganese, for uptake and binding to metalloproteins, leading to deficiency of the other metal nih.gov. | Upregulation of specific high-affinity transporters for the essential metal. |

| Binding to Noncognate Proteins | Zinc ions can bind to proteins that they are not intended for, leading to conformational changes and inactivation of the protein's function mdpi.com. | Production of metallothioneins or other metal-binding proteins to sequester excess zinc researchgate.netresearchgate.net. |

| Disruption of Cellular Processes | High intracellular zinc can interfere with various metabolic pathways and cellular functions. | Active efflux of zinc ions out of the cell via transporters like P-type ATPases and CDF proteins nih.gov. |

| Oxidative Stress | While not a direct mechanism, zinc-induced disruption of other metal homeostasis can lead to increased oxidative stress nih.gov. | Expression of enzymes that combat oxidative stress. |

Modulatory Effects on Cellular Differentiation and Reprogramming (e.g., Osteoblast Differentiation)

Zinc plays a significant role in bone metabolism and has been shown to modulate the differentiation of osteoblasts, the cells responsible for bone formation. In vitro studies often utilize β-glycerophosphate in the culture medium to induce osteogenic differentiation and mineralization nih.govnih.govresearchgate.netresearchgate.net.

Research has demonstrated that zinc can enhance osteoblast differentiation. In studies using MC3T3-E1 osteoblastic cells, the addition of zinc to the culture medium led to increased cell proliferation, alkaline phosphatase (ALP) activity, and collagen synthesis nih.gov. ALP is a key marker of early osteoblast differentiation, and collagen is the primary protein component of the bone matrix. These findings suggest that zinc stimulates the anabolic activity of osteoblasts, thereby promoting bone formation nih.gov.

Furthermore, zinc has been shown to be involved in the mineralization process of osteoblastic cells. A study using UMR-106 osteoblasts found that upon induction of mineralization with β-glycerophosphate, the cellular content of zinc increased along with calcium and phosphorus researchgate.net. This indicates that zinc is incorporated into the mineralizing matrix.

However, the effect of zinc on osteoblast differentiation can be dose-dependent and may vary depending on the specific experimental conditions. While some studies show a stimulatory effect, others have found no significant impact of soluble zinc supplementation on the proliferation and osteoblastic differentiation of rat bone marrow stromal cells nih.gov. A recent study highlighted that high concentrations of zinc (100–200 µmol/L) enhance the osteoblastic differentiation of stem cells by inducing the expression of RUNX2, a key transcription factor for osteogenesis mdpi.com.

The table below details the observed effects of zinc on markers of osteoblast differentiation in the presence of a glycerol phosphate source.

| Marker of Osteoblast Differentiation | Effect of Zinc Supplementation | Cell Line/Model |

| Cell Proliferation | Increased | MC3T3-E1 nih.gov |

| Alkaline Phosphatase (ALP) Activity | Increased nih.govmdpi.com | MC3T3-E1, Mesenchymal Stem Cells |

| Collagen Synthesis | Increased | MC3T3-E1 nih.gov |

| Matrix Mineralization | Increased zinc incorporation into the mineralized matrix | UMR-106 researchgate.net |

| RUNX2 Expression | Increased at high zinc concentrations | Mesenchymal Stem Cells mdpi.com |

Effects on Vascular Smooth Muscle Cell Responses (from zinc/phosphate interaction studies)

The interaction between zinc and phosphate also has significant implications for the behavior of vascular smooth muscle cells (VSMCs), particularly in the context of vascular calcification. Vascular calcification is a process where calcium and phosphate deposit in the walls of blood vessels, leading to stiffening and increased risk of cardiovascular events. High phosphate levels are a known inducer of VSMC calcification nih.gov.

Studies have shown that zinc can protect against phosphate-induced VSMC calcification and loss of viability. In a study using A7r5 rat VSMCs, high concentrations of phosphate in the culture medium led to increased calcium and phosphorus deposition and decreased cell viability nih.gov. However, the addition of zinc was found to improve VSMC viability in a dose-dependent manner under high phosphate conditions nih.gov.

Zinc deficiency, on the other hand, has been shown to promote VSMC calcification. This effect appears to be independent of alkaline phosphatase activity but is partly regulated by the inorganic phosphate transporter-1 (Pit-1) pnfs.or.krnih.gov. Zinc deficiency leads to an upregulation of Pit-1 expression in VSMCs, which would increase phosphate uptake and promote calcification. Blocking phosphate uptake has been shown to restore the expression of VSMC marker proteins that are lost during the osteogenic trans-differentiation that accompanies calcification nih.gov.

Furthermore, zinc has been found to mitigate the pro-calcific effects of high glucose on VSMCs, a condition relevant to diabetic vascular disease mdpi.com. Zinc treatment was shown to blunt the increased expression of osteogenic markers and the activation of the NF-κB signaling pathway induced by high glucose mdpi.com.

The following table summarizes the effects of zinc and phosphate interactions on vascular smooth muscle cells.

| Condition | Effect on Vascular Smooth Muscle Cells | Proposed Mechanism |

| High Phosphate | Increased calcification, decreased cell viability nih.gov | Induction of osteogenic phenotype, potential cell death nih.gov. |

| High Phosphate + Zinc Supplementation | Increased cell viability, potential mitigation of calcification nih.govmdpi.com | Protection against phosphate-induced cell death, inhibition of NF-κB pathway nih.govmdpi.com. |

| Zinc Deficiency | Promotes calcification, downregulation of VSMC markers pnfs.or.krnih.gov | Upregulation of phosphate transporter Pit-1, leading to increased phosphate uptake nih.gov. |

Advanced Research Applications Non Clinical Focus

Bioimaging and Fluorescent Probes

The use of fluorescent complexes for bioimaging has emerged as a powerful tool in cellular biology, offering high sensitivity and real-time visualization of intracellular components. Zinc(II) complexes are particularly advantageous due to their low cytotoxicity and stable d¹⁰ electronic configuration, which allows for the design of probes with strong fluorescence and large Stokes shifts.

The design of fluorescent probes based on Zn(II) complexes is a strategic process that involves the careful selection of organic ligands. These ligands not only confer fluorescence to the complex but also determine its stability, solubility, and, crucially, its affinity for specific biological targets. The synthesis strategy often involves a metal-ligand coordination process where the zinc ion acts as a template, organizing the fluorescent organic molecules around it.

A key design principle is the exploitation of the phosphate-binding ability of Zn(II) complexes. This interaction is central to creating probes that can selectively target phosphate-containing biomolecules. The synthesis can be tuned to create complexes with varying properties, such as ratiometric sensors that exhibit distinct fluorescence changes upon binding to the target, allowing for more precise quantification. For instance, coupling a zinc-sensitive fluorophore to a zinc-insensitive one via a linkage that can be cleaved by intracellular enzymes is one sophisticated approach to creating such ratiometric probes.

Table 1: Design Strategies for Zinc(II)-Based Fluorescent Probes

| Design Strategy | Mechanism of Action | Key Features |

|---|---|---|

| Chelation-Enhanced Fluorescence (CHEF) | Ligand fluorescence is "turned on" or enhanced upon binding to the Zn²⁺ ion. | High sensitivity, significant fluorescence increase. |

| Photoinduced Electron Transfer (PET) Inhibition | Binding of Zn²⁺ blocks the PET process, leading to a "turn-on" fluorescence response. | Good selectivity, low background fluorescence. |

| Ratiometric Sensing | The probe contains two fluorophores; binding to Zn²⁺ causes a shift in the emission spectrum, allowing for ratio-based measurements. | More precise and quantitative, less susceptible to environmental factors. |

| Ligand Substitution | A weakly fluorescent complex exchanges ligands with the target analyte, resulting in a highly fluorescent product. | High selectivity for the target analyte. |

The inherent ability of Zn(II) complexes to bind with phosphate-derived anions is a significant advantage for targeted bioimaging. nih.govnih.gov This property allows for the design of fluorescent probes that can visualize the distribution and dynamics of intracellular phosphates and anionic phospholipids (B1166683). nih.gov Anionic phospholipids, such as phosphatidylserine, are typically located on the inner leaflet of the plasma membrane in healthy cells. Their exposure on the outer surface is a key indicator of apoptosis (programmed cell death). Fluorescent Zn(II) complexes designed to bind to these exposed phosphate (B84403) head groups serve as effective probes for imaging this critical cellular process. nih.govnih.gov

Furthermore, these complexes can be used to target and visualize phosphate-rich organelles or molecules within the cell. This capability is crucial for studying various cellular functions and dysfunctions where phosphate metabolism is involved. The biocompatibility of zinc makes these probes suitable for use in living cells with minimal disruption to normal cellular activities, enabling dynamic imaging of these processes. nih.gov

Material Science and Biomedical Engineering

In the realm of material science, zinc-containing compounds are being integrated into biomaterials to enhance their functionality. Hydrogels, in particular, have benefited from the incorporation of zinc to create scaffolds for tissue engineering with improved biological and mechanical properties.

Zinc is an essential trace element for bone formation and mineralization, playing a role in stimulating osteoblast proliferation and differentiation while inhibiting osteoclast activity. dovepress.comd-nb.info This biological activity makes zinc an ideal dopant for hydrogel scaffolds intended for bone tissue engineering. dovepress.com Incorporating zinc into polymers like chitosan (B1678972) improves the material's mechanical properties and cellular interactions, facilitating better integration with bone tissue. nih.govd-nb.info Studies have shown that zinc-doped scaffolds enhance cell adhesion, proliferation, and the osteogenic differentiation of mesenchymal stem cells. dovepress.com

The release of Zn²⁺ ions from the hydrogel matrix is a critical factor. A sustained and controlled release modulates cellular pathways that lead to the differentiation of osteoblasts and can stimulate the formation of new blood vessels (angiogenesis), which is vital for tissue regeneration. nih.gov

Table 2: Effects of Zinc Doping on Hydrogel Properties for Bone Tissue Engineering

| Property | Effect of Zinc Doping | Mechanism |

|---|---|---|

| Osteogenesis | Enhanced | Zn²⁺ ions promote osteoblast differentiation and mineralization. dovepress.comd-nb.info |

| Angiogenesis | Promoted | Zn²⁺ release stimulates the formation of new blood vessels. nih.govnih.gov |

| Mechanical Strength | Improved | Zinc ions can act as cross-linking agents, reinforcing the polymer network. |

| Cell Adhesion & Proliferation | Increased | Modifies the scaffold surface to be more favorable for cell attachment and growth. dovepress.com |

A significant innovation in hydrogel design is the development of injectable, thermosensitive formulations. These materials exist as a liquid at room temperature and transition into a gel state at body temperature (37°C). nih.govmdpi.com This property is highly desirable for minimally invasive surgical procedures. A common and effective system for creating such hydrogels involves combining chitosan with beta-glycerophosphate (β-GP). nih.govmdpi.com

In this system, β-GP acts as a cross-linking agent that neutralizes the acidic chitosan solution, allowing it to gel at physiological temperature. mdpi.commdpi.com The incorporation of zinc into these chitosan/β-GP hydrogels further enhances their suitability for bone tissue engineering. nih.gov The resulting injectable scaffold can be precisely delivered to a bone defect site, where it forms a gel in situ, providing a supportive matrix for bone regeneration that also delivers bioactive zinc ions. nih.gov

Post-operative infection is a major concern in bone tissue engineering. Hydrogels doped with zinc or zinc oxide (ZnO) nanoparticles exhibit significant antibacterial properties, addressing this challenge. acs.orgscielo.org.mxmdpi.com The antibacterial action of zinc is multifaceted; the released Zn²⁺ ions can disrupt bacterial cell membranes, inhibit essential metabolic pathways, and generate reactive oxygen species (ROS) that are toxic to bacteria. mdpi.comunibuc.ro

Composite hydrogels containing zinc have demonstrated efficacy against a broad spectrum of bacteria, including common pathogens like Staphylococcus aureus and Escherichia coli. scielo.org.mxmdpi.com This built-in antibacterial functionality reduces the risk of infection at the implant site without the need for systemic antibiotics, thereby promoting a more favorable environment for tissue healing and regeneration. acs.orgoup.com

Composites and Coatings for Biocompatible Interfaces

The integration of metallic implants and polymeric materials with biological systems presents a significant challenge in materials science. A critical area of research focuses on modifying material surfaces to enhance biocompatibility and promote favorable tissue integration. In this context, phosphate-based compounds, including those involving zinc and glycerol (B35011) moieties, have been investigated for their ability to form stable, bioactive interfaces.

Research has shown that an interfacial layer of zinc phosphate is a key factor in controlling the biocompatibility of metallic zinc implants. nih.gov A dense and uniform zinc phosphate layer formed at the implant/tissue interface can promote tissue integration. nih.gov This has led to the exploration of zinc phosphate as a promising coating material to improve the biocompatibility of various biomedical implants. nih.gov

In a related approach, glycerol phosphate has been incorporated into polymer matrices to enhance the stability and bioactivity of coatings. One study introduced glycerol phosphate into a polyurethane (PU) polymer chain to improve the adhesion and stability of a hydroxyapatite (B223615) (HA) coating mineralized on the surface. nih.gov The phosphate groups from the glycerol phosphate accelerated the nucleation of HA, leading to a more stable and robust interface between the polymer and the bioceramic layer. nih.gov This modification not only improved the mechanical properties of the composite material but also enhanced in vitro cellular responses, including the attachment and proliferation of fibroblast and preosteoblast cells. nih.gov The hydrophilic nature of the glycerol phosphate groups, combined with the bioactivity of HA, created a surface more suitable for cell adhesion and viability. nih.gov

Table 1: Impact of Glycerol Phosphate on Polyurethane-Hydroxyapatite Composite Properties

| Material Composition | Key Finding | Reference |

|---|---|---|

| Polyurethane with Hydroxyapatite Coating (PU-HA) | Initial HA amount was 8.22 ± 2.28% of the total weight. The coating showed lower stability compared to the glycerol phosphate-modified version. | nih.gov |

| Polyurethane with Glycerol Phosphate and Hydroxyapatite Coating (PU-gp-HA) | Initial HA amount was significantly higher at 14.73 ± 1.94%. The glycerol phosphate enhanced coating stability and created a robust interface. | nih.gov |

| PU-gp-HA (2.5 wt% glycerol phosphate) | Demonstrated improved mechanical properties (stiffness and strength) without undesirable effects, compensating for any weakening from polymer modification. | nih.gov |

Enzymatic and Catalytic Applications

In the field of biochemistry, zinc ions and phosphate-containing molecules are fundamental to numerous enzymatic and catalytic processes. Research into zinc glycerol phosphate and its components provides valuable insights into enzyme mechanisms, bio-inspired catalysis, and the development of biochemical tools.

Use as Cofactors in Bio-inspired Catalysis

Zinc ions are essential cofactors in a vast number of enzymes, particularly those that catalyze the hydrolysis of phosphate esters (phosphoesterases). frontiersin.org Many of these enzymes feature a structural motif with two closely spaced zinc ions in the active site that act as a single catalytic unit. frontiersin.orgresearchgate.net This dizinc(II) core is a subject of intense study in bio-inspired catalysis, where researchers design synthetic molecules that mimic the structure and function of natural enzymes. frontiersin.org

These biomimetic dizinc(II) complexes are used to study the mechanisms of phosphate ester cleavage. frontiersin.orgnih.gov The zinc ions act as Lewis acids, activating the phosphorus atom for nucleophilic attack. frontiersin.org In some enzyme models, a zinc-bound water molecule is activated to become a potent hydroxide (B78521) nucleophile that attacks the phosphate ester. frontiersin.org Studies using small molecule catalysts that mimic these enzymatic sites have shown that the high catalytic activity arises from the strong, stabilizing electrostatic interactions between the positively charged dizinc (B1255464) core and the dianionic transition state of the phosphate group during the reaction. nih.gov This understanding, gained from studying simple zinc complexes, is crucial for designing novel catalysts for applications in green chemistry and organic synthesis. researchgate.net

Table 2: Role of Zinc in Bio-inspired Phosphoesterase Mimics

| Catalytic System | Mechanistic Role of Zinc | Significance | Reference |

|---|---|---|---|

| Dizinc(II) biomimetic complexes | Function as a cocatalytic unit, with two adjacent Zn²⁺ ions activating the phosphate group and a bound water molecule. | Provides a model for understanding enzymatic hydrolysis of DNA, RNA, and other phosphate esters. | frontiersin.orgresearchgate.net |

| Synthetic Zn₂(1)(H₂O) complex | Stabilizes the dianionic transition state of the phosphate ester through strong electrostatic interactions. The active form is Zn₂(1)(H₂O). | Demonstrates the importance of transition state binding energy in catalysis by small molecule mimics. | nih.gov |

| B₁₂-dependent methionine synthase models | Zn²⁺ ions are considered essential cofactors for mediating methyl transfer reactions in non-enzymatic, bio-inspired systems. | Illustrates the broader role of zinc as a cofactor in mimicking complex enzymatic cycles. | beilstein-journals.org |

Enzyme Inhibition and Activation Studies for Biochemical Tools

Beyond their role as essential cofactors, zinc ions can also act as potent inhibitors of certain enzymes that are not necessarily zinc-dependent metalloenzymes. nih.gov This inhibitory function is a valuable tool for studying enzyme mechanisms and regulation. A prominent example involves the enzyme glycerol phosphate dehydrogenase, a key enzyme in energy metabolism. nih.gov

Studies have demonstrated that zinc inhibits glycerol phosphate dehydrogenase with high affinity. nih.gov The inhibition is reversible and pH-dependent, occurring instantaneously at slightly alkaline pH but slowly at lower pH values. nih.gov This effect is highly specific, with a 50% inhibitory concentration (IC₅₀) value of 100 nM at pH 8.4. nih.govnih.gov The proposed mechanism involves zinc binding to the active site, potentially coordinated by catalytic lysine (B10760008) and aspartate residues. nih.gov

Furthermore, the zinc-inhibited enzyme can be reactivated by thionein, the apoprotein of metallothionein. nih.gov Thionein is a biological chelating agent that removes the inhibitory zinc from the enzyme's active site, thereby restoring its function. nih.gov This reversible inhibition and activation by zinc and thionein, respectively, serves as a model for a physiological mechanism of enzyme regulation and provides a powerful biochemical tool for studying metabolic pathways. nih.gov

Table 3: Zinc as a Reversible Inhibitor of Glycerol Phosphate Dehydrogenase

| Parameter | Finding | Significance | Reference |

|---|---|---|---|

| Inhibitor | Zinc(II) ions | Acts as a potent, non-competitive inhibitor of an enzyme not typically classified as a zinc metalloenzyme. | nih.gov |

| IC₅₀ Value | 100 nM | Demonstrates high-affinity inhibition. | nih.govnih.gov |

| pH Dependence | Inhibition is instantaneous at high pH (e.g., 8.4) and slow at lower pH. | Suggests that the ionization state of active site residues (e.g., lysine) is critical for zinc binding. | nih.govnih.gov |

| Reactivation | The enzyme is reactivated by Thionein (the apoprotein of metallothionein). | Provides a model for physiological regulation of enzyme activity through zinc mobilization by biological chelators. | nih.gov |

Analytical Methodologies for Zinc Glycerol Phosphate and Its Interactions

Spectroscopic and Structural Characterization Techniques

Spectroscopic and structural methods provide high-resolution insights into the molecular architecture of zinc glycerol (B35011) phosphate (B84403) and its complexes, which is fundamental to understanding its function.

Mass Spectrometry (e.g., LC-MS for Glycerol Phosphate)

Mass spectrometry (MS) is a highly sensitive technique that measures the mass-to-charge ratio of ions, enabling the identification and quantification of molecules. When coupled with liquid chromatography (LC-MS), it allows for the separation of complex mixtures prior to analysis. This is particularly useful for detecting and quantifying glycerol phosphate in various biological matrices. The technique can precisely measure the abundance of glycerol phosphate, which is critical for studies on metabolic pathways and the bioavailability of this phosphate source.

X-ray Diffraction and Cryo-Electron Microscopy for Complex Structures

Determining the three-dimensional structure of zinc glycerol phosphate when bound to biological macromolecules like proteins is crucial for understanding its mechanism of action.

X-ray Diffraction is a powerful technique for obtaining atomic-level resolution structures of crystallized molecules. It has been instrumental in defining the coordination environment of zinc ions in the active sites of numerous metalloenzymes. For instance, X-ray crystallography has been used to visualize how phosphate-containing inhibitors bind to the di-zinc center of metallo-β-lactamases, providing a precise map of the molecular interactions.

Cryo-Electron Microscopy (Cryo-EM) is a technique that is increasingly used to determine the structures of large and flexible protein complexes that are not amenable to crystallization. Cryo-EM has successfully been used to solve the structure of the human ZIP4 zinc transporter, a protein that moves zinc across cell membranes, revealing the pathway for zinc translocation. This methodology could be applied to visualize larger assemblies involving this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Ligand-Protein Interactions

Nuclear Magnetic Resonance (NMR) spectroscopy is a versatile technique that provides detailed information about the structure, dynamics, and interactions of molecules in solution. It is exceptionally well-suited for characterizing the binding of small molecules like glycerol phosphate to proteins. By monitoring changes in the NMR signals of the protein or the ligand upon complex formation, researchers can identify the specific amino acids involved in the interaction, calculate the binding affinity, and describe any resulting conformational changes in the protein.

Biochemical and Biophysical Assays

These assays are vital for quantifying the functional consequences of the interaction between this compound and biological systems, such as its effect on enzyme function.

Enzyme Activity Assays and Kinetic Parameter Determination

Enzyme activity assays are fundamental for measuring the rate of enzymatic reactions and determining how this rate is affected by compounds like this compound. By systematically measuring the reaction velocity at different substrate and effector concentrations, key kinetic parameters can be determined. These parameters provide a quantitative description of the enzyme's efficiency and its interaction with inhibitors or activators.

| Parameter | Description | Relevance to this compound Studies |

| Km (Michaelis Constant) | The substrate concentration at which the enzyme operates at half of its maximum velocity. | A change in Km in the presence of zinc or glycerol phosphate can indicate whether the compound competes with the substrate for binding to the enzyme's active site. |

| Vmax (Maximal Velocity) | The maximum rate of the reaction when the enzyme is saturated with substrate. | A change in Vmax suggests that this compound may be affecting the catalytic efficiency of the enzyme, for instance, through allosteric regulation. |

| kcat (Turnover Number) | The number of substrate molecules converted to product per enzyme molecule per second. | This parameter provides a direct measure of the catalytic productivity of an enzyme, which can be modulated by the binding of this compound. |

| Ki (Inhibition Constant) | The dissociation constant for the binding of an inhibitor to an enzyme. | This value quantifies the potency of an inhibitor. It would be determined if this compound is found to inhibit enzyme activity. |

Metal Ion Analysis (e.g., Inductively Coupled Plasma Atomic Emission Spectroscopy)

To understand the role of zinc in enzymatic reactions and protein structures, it is crucial to accurately quantify the amount of the metal ion present. Inductively Coupled Plasma - Atomic Emission Spectroscopy (ICP-AES) is a highly sensitive method for elemental analysis. In the study of zinc-dependent enzymes, ICP-AES is used to determine the stoichiometry of zinc binding, ensuring that the protein is fully loaded with the metal ion before activity or structural studies are performed. This confirms that any observed effects are directly attributable to the experimental conditions and not to a lack of essential zinc.

Binding Affinity Measurements (e.g., Isothermal Titration Calorimetry)

Isothermal Titration Calorimetry (ITC) is a highly regarded biophysical technique used to quantify the thermodynamics of binding interactions in solution. malvernpanalytical.com Recognized as a "gold standard," ITC directly measures the heat released or absorbed during the binding event between two molecules, providing a comprehensive thermodynamic profile of the interaction without the need for labeling or immobilization. malvernpanalytical.comnih.gov The technique operates by titrating a solution of one molecule (the ligand) into a solution of the binding partner (the macromolecule) held at a constant temperature.

Every chemical interaction involves a change in heat; ITC measures this heat change to determine several key binding parameters. malvernpanalytical.com The data generated allows for the direct calculation of the binding affinity (Ka) or its reciprocal, the dissociation constant (Kd). nih.gov Furthermore, ITC provides the enthalpy change (ΔH) of binding, which reveals information about the hydrogen bonds and van der Waals interactions involved. From the binding affinity and enthalpy, the Gibbs free energy change (ΔG) and the entropy change (ΔS) can be calculated, offering insights into the driving forces behind the binding event. The stoichiometry (n) of the interaction, or the ratio of ligand to macromolecule in the complex, is also determined.

Computational and In Silico Modeling

Computational and in silico modeling techniques are powerful tools for investigating molecular interactions at an atomic level, providing insights that can guide experimental research. These methods are particularly valuable for predicting binding modes, screening large compound libraries, and simulating the dynamic behavior of molecular systems over time.

Molecular Docking and Virtual Screening (e.g., ZINC database)

Molecular docking is a computational method that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or nucleic acid). nih.gov The primary goal of docking is to predict the binding mode and affinity of the ligand-receptor complex by sampling various conformations of the ligand within the binding site and scoring them based on a force field. nih.gov This technique is instrumental in structure-based drug design and for elucidating the molecular basis of a compound's biological activity.

Virtual screening involves the use of computational methods to search large libraries of small molecules to identify those that are most likely to bind to a specific biological target. nih.gov One of the most widely used resources for virtual screening is the ZINC database, a free, commercially available compound library designed for this purpose. nih.govre3data.org The ZINC database contains millions of compounds in ready-to-dock, 3D formats, which are annotated with properties like molecular weight and calculated LogP. nih.govzenodo.org this compound is available within this database, making it amenable to virtual screening campaigns against a wide array of potential protein targets.

The process typically involves preparing the 3D structures of the compounds from the database, for example, by using software like LigPrep to generate relevant ionization and tautomeric states. schrodinger.com For compounds intended to interact with metalloproteins, it is possible to generate specific deprotonated states that are prepared for binding to metal atoms in a receptor's active site. schrodinger.com Researchers can then dock these prepared ligands against a target protein structure to identify potential binders for subsequent experimental validation.

Molecular Dynamics Simulations (e.g., Protein-DNA, Organic Phosphate-Mineral Interactions)

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. rsc.org This technique provides detailed information on the conformational dynamics and interactions of complex biological systems, which are often inaccessible by experimental methods alone. rsc.org

Organic Phosphate-Mineral Interactions

MD simulations have been effectively used to investigate the interaction between organic phosphates, such as glycerolphosphate (GP), and the surfaces of soil minerals like goethite (α-FeOOH) and diaspore (α-AlOOH). mdpi.comfrontiersin.org These simulations provide a molecular-level understanding of how phosphates bind to mineral surfaces, a process crucial in environmental science and agriculture. mdpi.comfrontiersin.org Studies using quantum mechanics/molecular mechanics (QM/MM) based MD simulations show that glycerolphosphate forms inner-sphere complexes with these mineral surfaces. frontiersin.org

The primary binding motifs observed for glycerolphosphate are monodentate (M), where the phosphate group binds to one surface metal atom, and bidentate mononuclear (B), where it binds to two adjacent metal atoms. mdpi.com Research indicates that the bidentate motif is the more stable configuration for glycerolphosphate on both goethite and diaspore surfaces. mdpi.comfrontiersin.org The interaction energies, which indicate the strength of the binding, have been calculated for these different configurations. mdpi.com

Interactive Table: Glycerolphosphate-Mineral Interaction Energies

| Mineral Surface | Binding Motif | Interaction Energy (kJ/mol) |

|---|---|---|

| Goethite | Monodentate (M) | -569 |

| Goethite | Bidentate (B) | -728 |

| Diaspore | Monodentate (M) | -623 |

This table presents calculated interaction energies from molecular dynamics simulations. Data sourced from studies on glycerolphosphate interactions with goethite mdpi.com and diaspore frontiersin.org.

Protein-DNA Interactions

MD simulations are also a critical tool for studying the role of metal ions, like zinc, in the structure and function of metalloproteins, particularly those that interact with DNA. mdpi.comnih.gov Zinc ions often play a crucial structural role, stabilizing specific protein folds necessary for DNA binding. mdpi.com A classic example is the zinc finger (ZF) motif, a common DNA-binding domain where a zinc ion is tetrahedrally coordinated by cysteine and/or histidine residues, stabilizing the protein's structure for interaction with DNA. mdpi.comnih.gov

Simulations of zinc-containing protein-DNA complexes can elucidate the dynamics of these interactions, revealing how the zinc ion maintains the structural integrity of the protein, which in turn allows for specific contacts to be made with the DNA. mdpi.comnih.gov These computational models help to understand the basis of DNA-binding selectivity and the contribution of individual amino acid-base interactions. nih.gov The study of such systems via MD simulation provides insights into how a compound like this compound could potentially serve as a zinc donor or otherwise influence the stability and function of these vital metalloproteins.

Future Research Directions and Emerging Paradigms

Elucidating Novel Biological Roles of Zinc Glycerol (B35011) Phosphate (B84403)

While the foundational roles of zinc and glycerol phosphate in biological systems are well-established, the specific and potentially synergistic functions of the combined zinc glycerol phosphate molecule are an area of active investigation. Future research is directed towards uncovering novel biological activities beyond its currently understood functions.

One key area of exploration is the compound's role in cellular signaling and enzyme regulation. Research has demonstrated that zinc can act as a potent inhibitor of glycerol phosphate dehydrogenase, a critical enzyme in energy metabolism. lyellcollection.org The reversible inhibition by zinc, and its reactivation by chelating agents like thionein, suggests a physiological mechanism for regulating metabolic pathways. lyellcollection.org Future studies will likely delve deeper into how this compound specifically modulates this and other enzymatic activities, potentially uncovering new signaling cascades. For instance, investigations into the cGMP/PKG signaling pathway have shown that nitric oxide can mobilize intracellular zinc, which in turn affects adipocyte differentiation, hinting at the broader involvement of zinc in cellular processes that could be influenced by this compound.

Furthermore, the role of glycerol phosphate as a component of cell wall glycopolymers in Gram-positive bacteria is another avenue for exploration. nih.gov The presence of glycerol phosphate in these structures is crucial for bacterial physiology and virulence. nih.gov Researchers are now investigating whether this compound could play a role in host-pathogen interactions or serve as a target for novel antimicrobial strategies. The identification of glycerol phosphate transferases, such as GacH in Streptococcus pyogenes, which are involved in the modification of bacterial glycans with glycerol phosphate, opens up possibilities for studying how zinc might influence these processes.

Glycerol-3-phosphate is also a central metabolite that connects glycolysis, glycerolipid synthesis, and energy metabolism. medium.com Its levels are tightly regulated, and alterations can impact cellular redox states and ATP production. agronomyjournals.com Investigating how the administration or localized presence of this compound affects these fundamental metabolic pathways in various cell types, such as pancreatic β-cells and hepatocytes, is a promising research direction. agronomyjournals.com

Table 1: Investigated Biological Roles and Future Research Focus for this compound

| Current Understanding | Future Research Directions | Potential Implications |

| Zinc inhibits glycerol phosphate dehydrogenase. lyellcollection.org | Elucidating the specific role of this compound in modulating metabolic enzyme activity and related signaling pathways. | Development of new therapeutic strategies for metabolic disorders. |

| Glycerol phosphate is a key component of bacterial cell walls. nih.gov | Investigating the influence of this compound on bacterial virulence and host-pathogen interactions. | Discovery of novel antimicrobial agents and strategies. |

| Glycerol-3-phosphate is a central metabolic intermediate. medium.com | Determining the impact of this compound on the intersection of glycolysis, lipid synthesis, and energy metabolism in various tissues. | Insights into the pathophysiology of metabolic diseases like diabetes and obesity. |

Advanced Synthetic Strategies for Tailored this compound Derivatives

The synthesis of this compound and its derivatives is evolving, with a focus on creating compounds with specific properties for targeted applications. Future research in this area is centered on developing more efficient, scalable, and precise synthetic methods to produce tailored molecules.

Current synthetic approaches include aqueous precipitation methods to create zinc phosphate particles and subsequent coating with polymers like polyglycidyl methacrylate (PGMA) to enhance stability and functionality. mdpi.com This allows for the creation of composite particles with reduced aggregation and surfaces that can be functionalized with molecules such as L-cysteine and diethylenetriamine for increased hydrophilicity and specific binding capabilities. mdpi.com

Patents describe processes for the high-yield synthesis of highly pure beta-glycerol phosphate, which can serve as a precursor for this compound. nih.gov These methods often involve the use of protecting groups and specific reaction conditions to control the stereochemistry and prevent the formation of isomers. nih.gov Future advancements will likely focus on enzymatic and chemoenzymatic methods to achieve even greater specificity and milder reaction conditions. The use of microwave irradiation in the synthesis of zinc glycerolate from zinc oxide and glycerol represents another promising avenue for rapid and efficient production. geoscienceworld.org

The development of tailored derivatives will also involve modifying the glycerol backbone or the phosphate group to alter the compound's solubility, bioavailability, and biological activity. For example, creating lipid-soluble derivatives could enhance cell membrane permeability for intracellular delivery. The synthesis of zinc phosphate nanostructures with controlled shapes, such as nanorods and nanospheres, is another area of interest, as the morphology can significantly influence their interaction with biological systems. biointerfaceresearch.com

Integration of this compound in Next-Generation Biomaterials

This compound is emerging as a key component in the development of advanced biomaterials for tissue engineering, drug delivery, and medical implants. Its biocompatibility and bioactive properties make it an attractive candidate for a variety of biomedical applications.

In the realm of tissue engineering, zinc-containing phosphate-based glasses are being investigated for their ability to promote osteoblast cell adhesion and bone formation. researchgate.netmdpi.com The release of zinc ions from these materials has been shown to be beneficial for bone regeneration. nih.gov Future biomaterials may incorporate this compound directly into scaffolds made from collagen, chitosan (B1678972), or other biocompatible polymers to create a more controlled and sustained release of both zinc and glycerol phosphate, providing nutrients and signaling molecules to regenerating tissues. researchgate.net Studies have already shown that β-glycerol phosphate can be blended with collagen and chitosan to create scaffolds with suitable mechanical properties and degradation rates for skin tissue engineering. researchgate.net

As a coating for metallic implants, zinc phosphate has demonstrated the ability to significantly improve biocompatibility. researchgate.net For biodegradable zinc implants, a zinc phosphate coating can control the degradation rate and mitigate the potential cytotoxicity of excessive zinc ion release. researchgate.net Future research will focus on optimizing these coatings, potentially by incorporating glycerol phosphate to further enhance tissue integration and provide metabolic support to surrounding cells.

In drug delivery, functionalized zinc phosphate composites are being explored for their ability to immobilize and control the release of antimicrobial agents. mdpi.com The porous nature of some zinc phosphate structures makes them suitable carriers for a variety of therapeutic molecules. The development of next-generation biomaterials will likely involve the creation of "smart" systems where this compound is part of a responsive material that releases its components in response to specific physiological cues, such as changes in pH or the presence of certain enzymes.

Table 2: Applications of this compound in Biomaterials

| Application Area | Current Research | Future Directions |

| Tissue Engineering | Zinc-containing phosphate glasses for bone regeneration. researchgate.netmdpi.com | Incorporation of this compound into polymer scaffolds for controlled release and enhanced bioactivity. |

| Medical Implants | Zinc phosphate coatings to improve the biocompatibility of metallic implants. researchgate.net | Development of multifunctional coatings that combine the benefits of zinc and glycerol phosphate. |

| Drug Delivery | Functionalized zinc phosphate composites for antimicrobial drug release. mdpi.com | Creation of "smart" drug delivery systems responsive to physiological signals. |

Computational Predictions for Structure-Function Relationships

Computational modeling and simulation are becoming indispensable tools for understanding the structure-function relationships of this compound at the molecular level. These in silico approaches can predict how the compound interacts with biological targets, guiding the design of new derivatives and biomaterials.

Molecular modeling can be used to study the binding of this compound to the active sites of enzymes, such as glycerol phosphate dehydrogenase. By simulating these interactions, researchers can gain insights into the mechanism of inhibition and identify key structural features that determine binding affinity and specificity. This knowledge can then be used to design more potent and selective modulators of enzyme activity.

Computational methods are also valuable for predicting the properties of this compound-based biomaterials. For example, density functional theory (DFT) can be used to study the electronic properties of zinc oxide nanocomposites, providing insights into their reactivity and potential for interaction with biological molecules. mdpi.com Similar approaches can be applied to model the interface between a this compound coating and a metal implant or the interaction of the compound with polymer scaffolds.

Future computational studies will likely employ more advanced techniques, such as molecular dynamics simulations, to study the dynamic behavior of this compound in complex biological environments. These simulations can provide a more realistic picture of how the compound diffuses through tissues, interacts with cell membranes, and is metabolized by cells. The computed properties of this compound, such as its molecular weight and topology, are available in public databases like PubChem and provide a starting point for these more complex simulations. biointerfaceresearch.com

Exploration of Environmental and Ecological Roles of this compound

Understanding the environmental fate and ecological impact of this compound is crucial for ensuring its safe and sustainable use. Research in this area is focused on how the compound behaves in different environmental compartments, such as soil and water, and its effects on various organisms.

The environmental role of this compound is determined by the individual and combined properties of zinc and organophosphates. Zinc is an essential micronutrient for most organisms but can be toxic at high concentrations. Its bioavailability and toxicity in the environment are highly dependent on factors like pH and the presence of other ions. Organophosphates, a broad class of compounds that includes glycerol phosphate, can persist in the environment and their degradation is influenced by microbial activity, pH, and temperature. lyellcollection.orgresearchgate.net

Future research will need to specifically address the environmental fate of this compound. This includes studying its degradation pathways in soil and aquatic systems, its potential for bioaccumulation in the food chain, and its effects on microbial communities. mdpi.com The glycerol phosphate moiety may serve as a nutrient source for some microorganisms, potentially influencing soil fertility and microbial diversity. nih.gov However, high concentrations of organophosphates can also have detrimental effects on non-target organisms.

Ecological risk assessments will be necessary to establish safe environmental concentrations for this compound. These assessments will need to consider the complex interactions between the zinc and glycerol phosphate components and the surrounding environment. For example, studies have shown that the toxicity of zinc to microorganisms can be influenced by the presence of inorganic phosphate, suggesting that the phosphate component of this compound could modulate the ecological effects of the zinc ion.

Q & A

Q. What are the established methods for synthesizing zinc glycerol phosphate, and how do reaction conditions influence product purity?

this compound synthesis typically involves controlled reactions between zinc salts (e.g., zinc nitrate) and glycerol phosphate derivatives under acidic or neutral conditions. For example, adjusting the molar ratio of zinc nitrate to phosphoric acid (e.g., 1:1 to 1:3) can optimize crystallinity and yield, as demonstrated in pigment synthesis studies . Purity is assessed via X-ray diffraction (XRD) and Fourier-transform infrared spectroscopy (FTIR) to confirm phosphate ester bonding and zinc coordination.

Q. How can researchers quantify glycerol phosphate intermediates in metabolic pathways involving this compound?

Enzymatic assays using glycerol-3-phosphate oxidase (GPO) are widely employed. These assays involve coupling GPO with peroxidase and a chromogenic substrate (e.g., aminoantipyrine), where absorbance at 540 nm correlates with glycerol phosphate concentration . For zinc-containing systems, inductively coupled plasma mass spectrometry (ICP-MS) is recommended to avoid interference from metal ions .

Q. What spectroscopic techniques are suitable for characterizing this compound’s structural and surface properties?

- X-ray photoelectron spectroscopy (XPS) : Identifies oxidation states of zinc (e.g., Zn²⁺) and phosphate groups (P 2p binding energy ~133 eV) .

- Energy-dispersive X-ray spectroscopy (EDX) : Quantifies elemental composition (e.g., Zn/P ratio) in conversion coatings .

- Nuclear magnetic resonance (NMR) : Resolves glycerol-phosphate backbone connectivity (³¹P and ¹H NMR) .

Advanced Research Questions

Q. How can conflicting data on this compound’s catalytic activity in lipid metabolism be resolved?

Discrepancies often arise from variations in assay conditions (e.g., pH, cofactors like NAD⁺). A systematic approach includes:

- Replicating experiments under standardized buffer conditions (e.g., 50 mM Tris-HCl, pH 7.5).

- Validating enzyme kinetics (Km and Vmax) using purified glycerol-3-phosphate dehydrogenase (GPDH) .

- Cross-referencing with structural data from homologous enzymes (e.g., imidazole glycerol phosphate synthase) to identify conserved active-site residues .

Q. What experimental design strategies optimize this compound’s stability in aqueous systems for biomedical applications?

Central composite design (CCD) is effective for multifactorial optimization. Key factors include:

- pH : Stability decreases below pH 5 due to zinc hydrolysis.

- Ionic strength : High phosphate buffers (≥100 mM) prevent colloidal aggregation .

- Temperature : Accelerated degradation studies (e.g., 40°C for 72 hours) coupled with HPLC monitoring can predict shelf life .

Q. How does this compound interact with cell membranes, and what methods elucidate its role in membrane-associated processes?

- Lipid bilayer models : Use Langmuir-Blodgett troughs to measure changes in membrane fluidity upon this compound incorporation .

- Fluorescence quenching assays : Track binding affinity using dansyl-phosphatidylcholine as a probe .

- Molecular dynamics (MD) simulations : Predict interactions between zinc ions and phosphate headgroups in phospholipid bilayers .

Methodological Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.